molecular formula C10H13NO3 B13035362 (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

(3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Cat. No.: B13035362
M. Wt: 195.21 g/mol
InChI Key: VLXPFXNUEXUCAP-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and a methyl-substituted phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction typically starts with the appropriate phenyl-substituted precursor, which undergoes a series of steps including amination and hydroxylation to introduce the amino and hydroxy groups, respectively. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium borohydride at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of pharmaceuticals and other biologically active compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and protein synthesis. Its amino acid structure makes it a valuable tool for investigating metabolic pathways and protein folding mechanisms.

Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Uniqueness: What sets (3S)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxy groups on the same carbon atom. This unique arrangement allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

VLXPFXNUEXUCAP-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CC(=O)O)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)N)O

Origin of Product

United States

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